molecular formula C18H14N4O4S B2876104 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1331268-23-5

3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2876104
CAS No.: 1331268-23-5
M. Wt: 382.39
InChI Key: OZNHNZJTJYFCSJ-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple functional groups, including a benzo[d]oxazol-2(3H)-one core, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Azetidin-1-yl Group: This step involves the formation of an azetidine ring, which can be synthesized via a [2+2] cycloaddition reaction.

    Attachment of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized by the reaction of a suitable hydrazide with a carboxylic acid derivative.

    Final Coupling: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]oxazol-2(3H)-one core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing oxadiazole and azetidine moieties have shown potential as antimicrobial and anticancer agents. The specific compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]thiazol-2(3H)-one
  • 3-(2-oxo-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Uniqueness

The uniqueness of 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the thiophene ring, in particular, can enhance its electronic properties and potential interactions with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-15(10-22-12-4-1-2-5-13(12)25-18(22)24)21-8-11(9-21)17-19-16(20-26-17)14-6-3-7-27-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNHNZJTJYFCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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